2-Hydroxy Probenecid-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

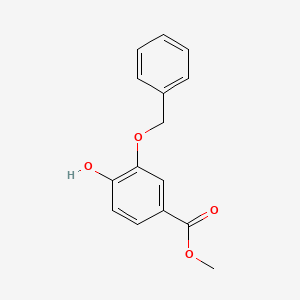

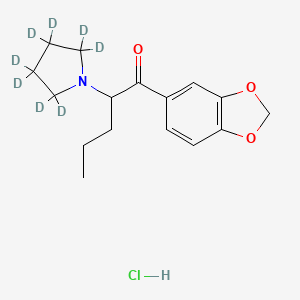

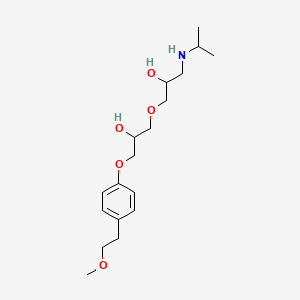

2-Hydroxy Probenecid-d6 is the labelled analogue of 2-Hydroxy Probenecid, which is a metabolite of Probenecid . Probenecid is a medication that increases uric acid excretion in the urine and can be used in treating gout and hyperuricemia . The molecular formula of 2-Hydroxy Probenecid-d6 is C13H13D6NO5S and its molecular weight is 307.40 .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy Probenecid-d6 is similar to that of 2-Hydroxy Probenecid, with the difference being the presence of six deuterium (D) atoms instead of hydrogen atoms . The exact positions of these deuterium atoms would depend on the specifics of the synthesis process.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy Probenecid-d6 would be similar to those of 2-Hydroxy Probenecid, with the exception of the presence of deuterium atoms. This could potentially affect properties such as the compound’s density and rate of reactions .Mechanism of Action

The mechanism of action of 2-Hydroxy Probenecid-d6 is likely to be similar to that of Probenecid. Probenecid works by competitively inhibiting organic anion transporters, which are responsible for excretion of organic agents, such as penicillin . This leads to a decrease in renal clearance of these agents, increasing their plasma concentration .

Safety and Hazards

Future Directions

Probenecid, the parent compound of 2-Hydroxy Probenecid-d6, has been suggested to have potential future uses in neurology and cardiology fields due to its unique action and new findings implicating TRPV channels in physiology and disease . As a labelled analogue, 2-Hydroxy Probenecid-d6 could potentially be used in research to further understand these mechanisms and applications.

properties

CAS RN |

1330180-97-6 |

|---|---|

Molecular Formula |

C13H19NO5S |

Molecular Weight |

307.394 |

IUPAC Name |

4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |

InChI |

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |

InChI Key |

LSENJUHYDIWQAU-CRLDSOMESA-N |

SMILES |

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

synonyms |

p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6; dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6; 4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)